2-(3,5-dimethylphenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves the following steps:
Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,5-dimethylphenoxyacetic acid: The 3,5-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,5-dimethylphenoxyacetic acid.
Synthesis of 2-(3,5-dimethylphenoxy)acetamide: The 3,5-dimethylphenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to form 2-(3,5-dimethylphenoxy)acetamide.
Introduction of the 4-fluorophenoxy group: The final step involves the reaction of 2-(3,5-dimethylphenoxy)acetamide with 4-fluorophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom in the 4-fluorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the amide group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and fluorophenoxy groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)acetamide: Lacks the 4-fluorophenoxy group, which may result in different chemical properties and biological activities.
N-(2-(4-fluorophenoxy)ethyl)acetamide: Lacks the 3,5-dimethylphenoxy group, which may affect its overall reactivity and applications.
Uniqueness
2-(3,5-dimethylphenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide is unique due to the presence of both 3,5-dimethylphenoxy and 4-fluorophenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-13-9-14(2)11-17(10-13)23-12-18(21)20-7-8-22-16-5-3-15(19)4-6-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJILEXHRPYFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCOC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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